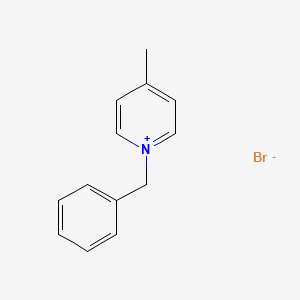

N-Benzyl-4-methylpyridinium bromide, 98%

説明

N-Benzyl-4-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts are prepared by treating pyridine with dimethylsulfate . A new protocol for the synthesis of benzyl ethers is described using 2-benzyloxypyridine and methyl triflate .Molecular Structure Analysis

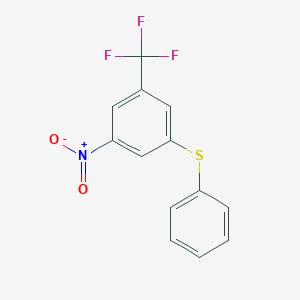

The molecular formula of N-Benzyl-4-methylpyridinium bromide is C13H14BrN . It is a structurally diverse pyridinium salt .Chemical Reactions Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen .Physical And Chemical Properties Analysis

The micellization and surface activity properties of long-chain pyridinium ionic liquids in aqueous solution were systematically investigated through electronic conductivity measurement, surface tension, and ultraviolet-absorption spectra .科学的研究の応用

Alzheimer’s Disease Treatment

1-Benzyl-4-methylpyridin-1-ium bromide: has been studied for its potential role in treating Alzheimer’s disease. It has shown dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the progression of Alzheimer’s . The inhibition of these enzymes can potentially reduce the rate of acetylcholine breakdown, thereby improving the cognitive function in patients with Alzheimer’s.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in the construction of complex compounds that can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties .

Material Science Applications

In material science, 1-Benzyl-4-methylpyridin-1-ium bromide can be utilized as a pyridinium ionic liquid. These ionic liquids have unique properties that make them suitable for use as solvents in organic synthesis, media for electrodeposition of metals, and electrolytes for electrochemical devices like batteries .

Organic Synthesis

The compound is involved in organic synthesis, particularly in reactions at the benzylic position. It can undergo various transformations, including free radical bromination and nucleophilic substitution, which are crucial for the synthesis of complex organic molecules .

Gene Delivery Systems

Pyridinium salts, including 1-Benzyl-4-methylpyridin-1-ium bromide , have been explored for their potential in gene delivery systems. Their structural features allow them to form complexes with DNA, which can be used to transport genetic material into cells .

Photodynamic Therapy

The compound’s derivatives have been investigated for their use in photodynamic therapy, a treatment that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .

Safety And Hazards

While specific safety data for N-Benzyl-4-methylpyridinium bromide was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

特性

IUPAC Name |

1-benzyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBKMKOCXFSIB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570673 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpyridin-1-ium bromide | |

CAS RN |

57042-58-7 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)